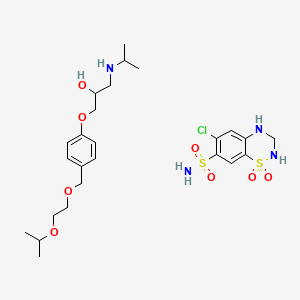
Bisoprolol fumarate and hydrochlorothiazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisoprolol fumarate and hydrochlorothiazide is a combination medication used primarily for the treatment of hypertension (high blood pressure). Bisoprolol fumarate is a beta-1 adrenergic blocking agent, while hydrochlorothiazide is a thiazide diuretic. Together, they work synergistically to lower blood pressure by reducing the workload on the heart and promoting the excretion of excess fluid from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide: Hydrochlorothiazide is synthesized by the reaction of 3-chloroaniline with sulfur dioxide and chlorine to form 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Industrial Production Methods
Industrial production of bisoprolol fumarate and hydrochlorothiazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Bisoprolol fumarate can undergo oxidation reactions, particularly at the isopropylamine group.
Reduction: Hydrochlorothiazide can be reduced to its corresponding amine derivative.
Substitution: Both compounds can undergo substitution reactions, such as nucleophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and halogenating agents are commonly employed.
Major Products Formed
Bisoprolol Fumarate: Oxidation can lead to the formation of bisoprolol oxide.
Hydrochlorothiazide: Reduction can yield the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Bisoprolol fumarate and hydrochlorothiazide have a wide range of applications in scientific research:
Mecanismo De Acción
Bisoprolol Fumarate
Bisoprolol fumarate selectively blocks beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output, which lowers blood pressure. It diminishes the effects of adrenaline and noradrenaline, leading to decreased myocardial oxygen demand .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, promoting the excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another beta-1 adrenergic blocker used for hypertension.
Metoprolol: A beta-1 selective blocker similar to bisoprolol.
Chlorthalidone: A thiazide-like diuretic used for hypertension.
Indapamide: Another diuretic with similar properties to hydrochlorothiazide
Uniqueness
The combination of bisoprolol fumarate and hydrochlorothiazide is unique due to its dual mechanism of action, providing both beta-blockade and diuretic effects. This combination is particularly effective in managing hypertension with fewer side effects compared to higher doses of monotherapy .
Propiedades
Número CAS |
847780-86-3 |
|---|---|
Fórmula molecular |
C25H39ClN4O8S2 |
Peso molecular |
623.2 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4.C7H8ClN3O4S2/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2,10-11H,3H2,(H2,9,12,13) |
Clave InChI |
YPOQUAYRZPJZHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















